molecular formula CClF3<br>CF3Cl B1293557 Chlorotrifluoromethane CAS No. 75-72-9

Chlorotrifluoromethane

Cat. No. B1293557
CAS RN: 75-72-9
M. Wt: 104.46 g/mol
InChI Key: AFYPFACVUDMOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorotrifluoromethane, also known as Freon-21, is a colorless and odorless halogenated hydrocarbon with a molecular formula of CF3Cl. It is a refrigerant used in air conditioners, refrigerators, and other cooling systems, as well as in aerosol propellants and fire extinguishers. It is also used as a solvent in chemical processing, as a reagent in chemical reactions, and as a cleaning agent. This compound is a non-toxic, non-flammable, and non-corrosive chemical.

Scientific Research Applications

Thin Film Deposition

Chlorotrifluoromethane (CF3Cl) has been utilized in the deposition of fluorocarbon thin films using pulsed-plasma enhanced chemical vapor deposition (CVD). This process allows the creation of films with controlled molecular architecture, contributing significantly to advancements in materials science. Fluorocarbon films deposited using trifluoromethane (CHF3) demonstrate high uniformity and low roughness, making them suitable for various industrial applications (Winder & Gleason, 2000).

Spectroscopy and Atmospheric Studies

This compound and its derivatives play a crucial role in environmental and atmospheric studies. The spectroscopic analysis of hydrofluorocarbons (HFCs), including CF3Cl, aids in understanding their impact on global warming and ozone depletion. Detailed studies on the spectroscopic properties and pressure broadening coefficients of these compounds contribute to atmospheric modeling and remote sensing applications, providing vital information for environmental monitoring (Tasinato et al., 2014).

Environmental Hazards and Exposure Risks

Research on environmental hazards associated with HFCs, including CF3Cl, is significant for understanding their ecological and health impacts. These compounds, used as replacements for more harmful CFCs and HCFCs, present risks like global warming potential and flammability. Studies focus on mitigating and controlling emissions from various commercial and industrial processes, thereby contributing to environmental safety (Tsai, 2005).

Applications in Electrophilic Fluorination

CF3Cl is also used in electrophilic fluorination, a significant area of research in organic chemistry. The development of electrophilic fluorinating reagents involving CF3Cl derivatives has broadened the scope of synthesizing organofluorine compounds. These compounds are essential in pharmaceuticals, agrochemicals, and materials science, demonstrating the versatility of CF3Cl in chemical synthesis (Singh & Shreeve, 2004).

Safety and Hazards

Chlorotrifluoromethane is noncombustible . It can asphyxiate by the displacement of air . Contact with the liquid can cause frostbite . Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket . It is recommended to handle it in a well-ventilated place and avoid contact with skin and eyes .

Future Directions

Following the unanimous ratification of the 1987 Montreal Protocol, a process was put into place to gradually phase out and replace CFC-13 and all the other CFCs . This was in response to concerns about the role of concentrations of chlorofluorocarbons (CFCs) in ozone layer depletion in the stratosphere . There is a great opportunity to tackle the environmental and sustainability issues created by F-gases by developing reactions that repurpose these molecules .

Biochemical Analysis

Biochemical Properties

Chlorotrifluoromethane plays a limited role in biochemical reactions due to its stability and inertness. It can interact with certain enzymes and proteins under specific conditions. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to proteins and other biomolecules . These interactions can result in the inhibition or activation of enzymatic activities, affecting various biochemical pathways.

Cellular Effects

This compound can influence cellular processes by altering cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound has been shown to cause oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, resulting in decreased ATP production and increased production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular components at the molecular level. This compound can bind to and inhibit the activity of certain enzymes, such as cytochrome P450, leading to the accumulation of reactive intermediates . These intermediates can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can modulate gene expression by activating transcription factors involved in the stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates . Long-term exposure to this compound in in vitro or in vivo studies has been shown to cause persistent oxidative stress and cellular damage . The stability and degradation of this compound can also be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild oxidative stress and minimal cellular damage . At high doses, this compound can cause significant toxicity, including severe oxidative stress, mitochondrial dysfunction, and cell death . Threshold effects have been observed in animal studies, with higher doses leading to more pronounced adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. These enzymes catalyze the conversion of this compound to reactive intermediates, which can further react with other biomolecules . The metabolic pathways of this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion due to its lipophilic nature . It can accumulate in lipid-rich regions of cells, such as cell membranes and adipose tissue . This compound can also interact with transporters and binding proteins, affecting its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily in lipid-rich compartments, such as cell membranes and lipid droplets . This localization can affect its activity and function, as this compound can interact with membrane-bound enzymes and proteins . Additionally, post-translational modifications and targeting signals can influence the subcellular distribution of this compound .

properties

IUPAC Name

chloro(trifluoro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CClF3/c2-1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYPFACVUDMOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CClF3, CF3Cl
Record name CHLOROTRIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2934
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLOROTRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name chlorotrifluoromethane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Chlorotrifluoromethane
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052500
Record name Chlorotrifluoromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chlorotrifluoromethane is a colorless odorless gas. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless, odorless gas; [CHRIS], COLOURLESS LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Record name CHLOROTRIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2934
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorotrifluoromethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1551
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLOROTRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

-114 °F at 760 mmHg (USCG, 1999), -81.4 °C @ 760 MM HG, -81.4 °C
Record name CHLOROTRIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2934
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLOROTRIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Water solubility = 60.1 mg/l @ 25 °C, Solubility in water: none
Record name CHLOROTRIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Critical density: 0.581 g/cu cm, Relative density (water = 1): 1.3
Record name CHLOROTRIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

1.298 at -22 °F (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.6
Record name CHLOROTRIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2934
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLOROTRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

24816 mmHg (USCG, 1999), 21400.0 [mmHg], 21,400 mm Hg @ 25 °C
Record name CHLOROTRIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2934
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorotrifluoromethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1551
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLOROTRIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless gas

CAS RN

75-72-9
Record name CHLOROTRIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2934
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorotrifluoromethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorotrifluoromethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methane, chlorotrifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorotrifluoromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotrifluoromethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROTRIFLUOROMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C6U91JNED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLOROTRIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-294 °F (USCG, 1999), -181 °C
Record name CHLOROTRIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2934
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLOROTRIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/140
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0420
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotrifluoromethane
Reactant of Route 2
Chlorotrifluoromethane

Q & A

Q1: What is the molecular formula and weight of Chlorotrifluoromethane?

A1: this compound has the molecular formula CClF3 and a molecular weight of 104.46 g/mol.

Q2: Are there any spectroscopic studies available for this compound?

A2: Yes, multiple studies have investigated this compound spectroscopically. For instance, researchers have used infrared spectroscopy to study the solid form of this compound and compare it to the matrix-isolated form. [] This revealed information about the crystal structure and factor group.

Q3: How does the vibrational behavior of this compound change from the gas phase to the solid phase?

A3: Studies using Raman and infrared spectroscopy have examined the vibrational modes of solid this compound. [] These studies analyzed the internal and lattice mode regions at various temperatures, offering insights into the crystal structure and the behavior of internal modes under the influence of isotopic shifts, crystal fields, and Fermi resonance.

Q4: Can you elaborate on the rotational studies performed on this compound?

A4: Yes, rotational spectra of this compound have been recorded and analyzed using Fourier-transform microwave spectroscopy. [] These studies provided valuable information about the compound's structure, bonding characteristics, and internal dynamics, including the observation of large-amplitude intramolecular motions.

Q5: Has this compound been investigated for its performance as a refrigerant in mixtures?

A5: Yes, research has explored the use of this compound in refrigerant mixtures. Studies have investigated the gas viscosities of azeotropic mixtures containing this compound (R-13) with trifluoromethane (R-23), designated as R-503. [] These measurements, conducted over a range of temperatures and pressures, provide valuable data for understanding the behavior of these mixtures in refrigeration systems.

Q6: Are there studies exploring the solubility of this compound in different solvents?

A6: Yes, the solubility of this compound has been investigated in various solvents, including water and seawater. [] Researchers have measured the Ostwald coefficients of this compound in these solvents at different temperatures and a constant partial pressure. These findings contribute to understanding the compound's behavior in aquatic environments.

Q7: How does the presence of this compound influence the phase behavior of mixtures?

A7: Researchers have investigated the phase behavior of ternary systems containing this compound (R-13), water, and propionic acid. [] These studies, conducted at temperatures near the critical point of this compound, provide valuable insights into the influence of this compound on vapor-liquid and liquid-liquid equilibria.

Q8: Has this compound been used in any chemical reactions?

A8: Yes, this compound has been utilized in chemical reactions. One study describes its use as a medium for the photo-initiated oligomerization of bromotrifluoroethylene. [] This reaction yielded a mixture of oligomers with varying structures, providing insights into the reactivity of this compound under specific conditions.

Q9: Are there any computational studies simulating the behavior of this compound under electron beam irradiation?

A9: Yes, computer simulations have been employed to model the degradation of this compound (CF3Cl) under electron beam irradiation. [] These simulations predicted the efficiency of the destruction process, highlighting the influence of factors like humidity, dose rates, oxygen concentration, and initial this compound concentration.

Q10: What is known about the atmospheric presence and emissions of this compound?

A10: Extensive research has focused on the atmospheric history and emissions of this compound (CFC-13). [] Scientists have meticulously reconstructed its tropospheric history using observations from various sources, including polar firn air samples, archived ambient air, and in situ measurements from global monitoring networks. This research revealed that this compound has increased steadily in the atmosphere since its first appearance, with a surprising persistence in its growth rate.

Q11: Are there efforts to understand and quantify the emissions of this compound?

A11: Yes, researchers have utilized atmospheric observations and inversion techniques to estimate global this compound (CFC-13) emissions. [] Their findings indicate that these emissions have remained unexpectedly high in recent years, surpassing expectations based on the assumption of declining industrial use. This suggests potential unidentified sources or a slower-than-anticipated decline in its applications.

Q12: What is being done to address the environmental impact of this compound?

A12: Due to its classification as an ozone-depleting substance, production and consumption of this compound are controlled under international agreements like the Montreal Protocol. [] While this has led to a decline in its atmospheric abundance, the unexpected persistence of its emissions highlights the importance of continued monitoring and research to fully assess and mitigate its environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.